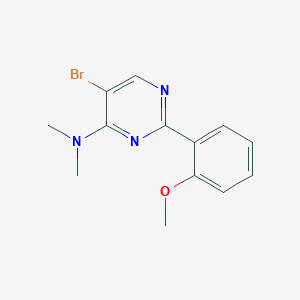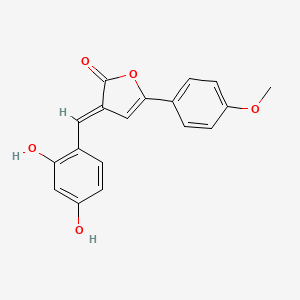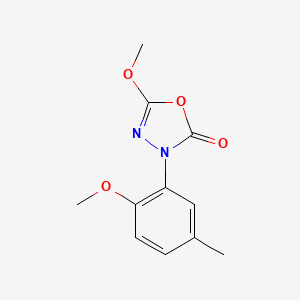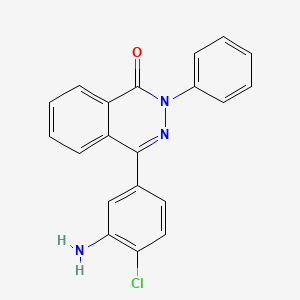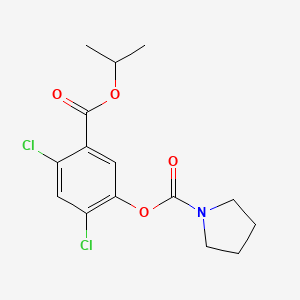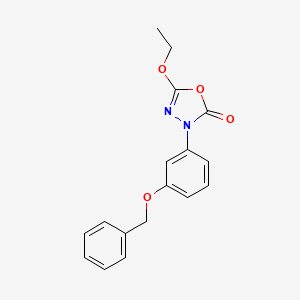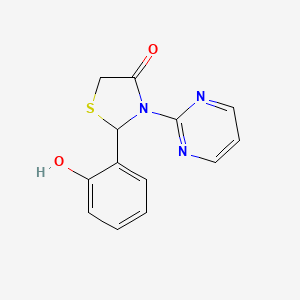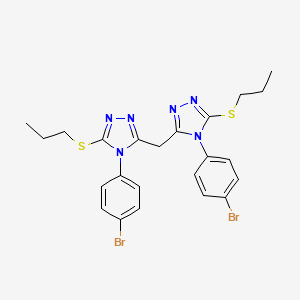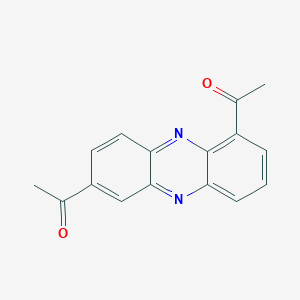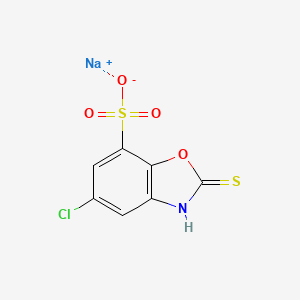
Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate is a chemical compound with the molecular formula C7H4ClNO4S2Na and a molecular weight of 287.70 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring substituted with chlorine, a thioxo group, and a sulphonate group. It is commonly used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate typically involves the reaction of 5-chloro-2,3-dihydro-2-thioxobenzoxazole with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphonate salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality through rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulphonate include other benzoxazole derivatives and sulphonate-containing compounds. Examples include:
- 5-chloro-2,3-dihydro-2-thioxobenzoxazole
- Sodium 5-chloro-2,3-dihydro-2-thioxobenzoxazole-7-sulfonate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
7342-34-9 |
|---|---|
Fórmula molecular |
C7H3ClNNaO4S2 |
Peso molecular |
287.7 g/mol |
Nombre IUPAC |
sodium;5-chloro-2-sulfanylidene-3H-1,3-benzoxazole-7-sulfonate |
InChI |
InChI=1S/C7H4ClNO4S2.Na/c8-3-1-4-6(13-7(14)9-4)5(2-3)15(10,11)12;/h1-2H,(H,9,14)(H,10,11,12);/q;+1/p-1 |
Clave InChI |
CMOUNLVSRHFQEG-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C2=C1NC(=S)O2)S(=O)(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


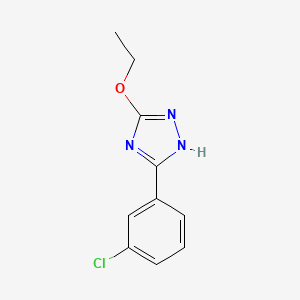
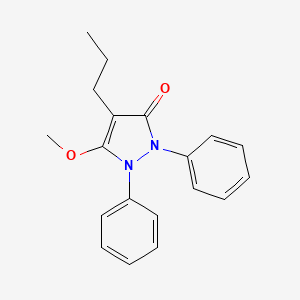
methanone](/img/structure/B12911492.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)
